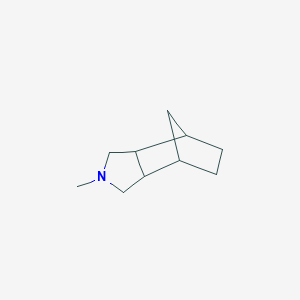
2-Methyloctahydro-1H-4,7-methanoisoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloctahydro-1H-4,7-methanoisoindole is a complex organic compound with a unique structure It is characterized by its octahydro-1H-4,7-methanoisoindole core, which is further modified by a methyl group
Preparation Methods
The synthesis of 2-Methyloctahydro-1H-4,7-methanoisoindole can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-methyl-1H-indole under high pressure and temperature conditions. This process typically requires a catalyst, such as palladium on carbon, to facilitate the hydrogenation reaction . Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity.
Chemical Reactions Analysis
2-Methyloctahydro-1H-4,7-methanoisoindole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . In medicine, it may be explored for its pharmacological properties, such as its potential as an anti-inflammatory or antimicrobial agent. Industrially, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyloctahydro-1H-4,7-methanoisoindole involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways . The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
2-Methyloctahydro-1H-4,7-methanoisoindole can be compared with other similar compounds, such as 2-Methyloctahydro-1H-indole and 4,7-Methano-1H-isoindole . These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.
Properties
CAS No. |
88391-81-5 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
4-methyl-4-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H17N/c1-11-5-9-7-2-3-8(4-7)10(9)6-11/h7-10H,2-6H2,1H3 |
InChI Key |
AUGCBWNTAFVEES-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2C3CCC(C3)C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















